N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide: is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of appropriate aldehydes with dihydrofuran in the presence of an acid catalyst.
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of a thioamide with a haloketone under basic conditions.
Coupling Reaction: The furan and thiazole rings are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its anti-inflammatory properties.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The pathways involved often include the inhibition of key signaling molecules and the induction of apoptosis.
Comparison with Similar Compounds
- N-((2,5-dimethoxyphenyl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- N-((2,5-dimethoxybenzyl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
Uniqueness:
- The presence of the furan ring in N-((2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide distinguishes it from other similar compounds.
- This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-13-17(18(24)21-12-20(26-3)10-9-16(25-2)27-20)28-19-22-15(11-23(13)19)14-7-5-4-6-8-14/h4-11,16H,12H2,1-3H3,(H,21,24) |
InChI Key |
NEADSKJHMHAFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4(C=CC(O4)OC)OC |
Origin of Product |
United States |
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